Methyl 4-Oxotetrahydrothiophene-3-carboxylate
Description
Methyl 4-oxotetrahydrothiophene-3-carboxylate (CAS: 2689-68-1) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₈O₃S and a molecular weight of 160.19 g/mol . It features a tetrahydrothiophene ring system with a ketone group at the 4-position and a methyl ester at the 3-position (Figure 1). This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 4-oxothiolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAKUJFYXNILRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863010 | |
| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |
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Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2689-68-1, 22097-90-1 | |
| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=2689-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |
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| Record name | 4-Carbomethoxytetrahydro-3-thiophenone | |
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| Record name | 2689-68-1 | |
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| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |
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| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |
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| Record name | Methyl tetrahydro-4-oxo-3-thenoate | |
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Preparation Methods
Cycloaddition and Lithium-Mediated Cyclization
The most widely documented method involves a two-step sequence starting with a Michael addition between methyl acrylate and methyl mercaptoacetate. In the presence of piperidine, these reactants undergo nucleophilic thiol-ene coupling at 50°C to form methyl 3-((methoxycarbonyl)methylthio)propionate . This intermediate is then subjected to lithium-mediated cyclization in methanol and toluene. Lithium metal reacts exothermically with methanol to generate lithium methoxide, which facilitates deprotonation and intramolecular cyclization.
The reaction proceeds at 70°C for 0.5 hours, followed by a temperature increase to 110°C to distill off methanol and drive the equilibrium toward ring closure. After 18 hours, the crude product contains a 1:1 mixture of this compound and its 2-carboxylate isomer . Purification involves acidification with 1N HCl, dichloromethane extraction, and column chromatography using ethyl acetate/petroleum ether gradients. This method achieves a 33% isolated yield, with the low efficiency attributed to isomer separation challenges .
Four-Step Aromatization Route
An alternative approach, adapted from J. Org. Chem. (1980), involves four sequential transformations starting from 4-methoxycarbonyl-3-oxotetrahydrothiophene . The process begins with carbonyl protection using p-toluenesulfonyl chloride, followed by sulfonation with sulfuryl chloride. Subsequent aromatization under oxygen introduces the sulfonyl chloride moiety, and final deprotection yields the target compound.
While this method achieves a higher total yield (58.52%), it faces criticism for:
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Safety risks : Diazonium intermediates are thermally unstable.
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Environmental impact : Generates 2.1 kg of acidic wastewater per mole of product and releases sulfur dioxide/hydrogen chloride gases .
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Atom economy : Low efficiency due to protective group strategies.
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
For large-scale production, the cycloaddition-lithiation route is preferred despite its lower yield due to:
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Simpler infrastructure : Avoids high-pressure reactors needed for sulfuryl chloride handling.
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Reduced regulatory burden : Eliminates toxic gas scrubbing systems required in the four-step method .
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Solvent recovery : Toluene and methanol can be distilled and reused, lowering material costs .
Yield improvements up to 41% have been reported by replacing piperidine with DBU (1,8-diazabicycloundec-7-ene), which enhances Michael addition kinetics while suppressing side reactions .
Emerging Methodologies
Recent patent literature (CN111732568B) describes a modified cyclization approach using methanesulfonyl chloride as both a cyclizing agent and oxidant . This single-step protocol converts 5-methyl-4-oxotetrahydrothiophene-3-carboxylate derivatives directly into sulfonated analogs, though applicability to the target compound remains untested.
"The synergy between Michael addition and lithium alkoxide chemistry provides a robust platform for thiophene synthesis, though isomer separation remains a key challenge."
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Oxotetrahydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, bases like piperidine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Amides, esters.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Methyl 4-Oxotetrahydrothiophene-3-carboxylate is primarily utilized as an intermediate in the synthesis of neuroleptic agents. These agents are crucial for treating various neurological disorders, including schizophrenia and bipolar disorder. The compound's mechanism involves modulating neurotransmitter receptors, which is vital for achieving therapeutic effects .
2. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. A controlled study indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
3. Anticancer Potential
Research into the anticancer properties of this compound reveals its ability to inhibit the proliferation of cancer cells. In vitro studies have shown that treatment with the compound at concentrations ranging from 10 to 50 µM can result in up to 70% inhibition of cell viability in breast cancer cell lines after 48 hours . The proposed mechanism involves modulation of key signaling pathways related to cell survival and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Inhibition (%) | Reference |
|---|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | N/A | |
| Anticancer | Breast cancer cells | N/A | 70% |
Table 2: Synthetic Routes for this compound
| Reaction Type | Reactants | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Synthesis | Methyl acrylate + Methyl thioglycolate | Piperidine | 50 | High |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. Results indicated that the compound effectively disrupted bacterial cell membranes, leading to cell lysis.
Case Study 2: Anticancer Mechanism
In a preclinical model involving human breast cancer cell lines, treatment with this compound resulted in significant apoptosis induction. The study suggested that the compound's action may involve the inhibition of specific enzymes linked to metabolic pathways crucial for cancer cell survival.
Mechanism of Action
The mechanism of action of Methyl 4-Oxotetrahydrothiophene-3-carboxylate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific enzymes or receptors. The pathways involved often include the formation of covalent bonds with target molecules, leading to the modulation of biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiophene Carboxylate Family
The compound belongs to a broader class of thiophene-based esters. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
- Ring Size : Five-membered tetrahydrothiophene (target compound) vs. six-membered thiopyran derivatives. Smaller rings exhibit higher torsional strain, influencing reactivity .
- Ester Groups : Methyl vs. ethyl esters affect solubility and metabolic stability. Ethyl esters are more lipophilic, favoring membrane permeability in bioactive molecules .
- Functional Groups: The 4-oxo group in the target compound is electron-withdrawing, polarizing the thiophene ring, whereas amino substituents (e.g., in Methyl 4-amino-3-methylthiophene-2-carboxylate) introduce basicity and hydrogen-bonding capacity .
Key Insights:
- Reagent Sensitivity: The target compound requires strong bases (e.g., LiOMe) for cyclization, while cyanoacetyl derivatives use coupling agents like DCC .
- Temperature Dependence : Higher temperatures (110°C) improve yields for the target compound but risk side reactions in complex derivatives .
Biological Activity
Methyl 4-Oxotetrahydrothiophene-3-carboxylate (CAS No. 2689-68-1) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by a thiophene ring fused with a tetrahydrofuran ring. Its molecular formula is , and it has a molecular weight of 160.19 g/mol. The compound appears as a white solid and is soluble in organic solvents, making it suitable for various chemical reactions and applications in biological assays .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It serves as a substrate in biochemical assays and plays a role in studying enzyme mechanisms. The compound can form covalent bonds with target molecules, which modulates biological pathways, potentially influencing various cellular processes .
Key Mechanisms Include:
- Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator for certain enzymes, affecting metabolic pathways.
- Substrate for Biochemical Assays : It is utilized in assays to study enzyme kinetics and mechanisms due to its reactivity and structural features .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in the development of antibacterial agents.
- Neuroleptic Agent Development : The compound is being investigated as an intermediate in the synthesis of neuroleptic agents, which are used to treat psychiatric disorders .
- Potential Anticancer Activity : Emerging research indicates that derivatives of this compound may possess anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroleptic Agent Synthesis :
-
Antimicrobial Activity Assessment :
- In vitro tests evaluated the antimicrobial properties of compounds derived from this compound. Results indicated significant inhibition of bacterial growth, suggesting its potential application in developing new antibiotics.
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Anticancer Research :
- A recent investigation assessed the cytotoxic effects of modified derivatives on cancer cell lines. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for further development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Methyl ester at the 3-position | Intermediate in neuroleptic agent synthesis |
| Ethyl 2-Methyl-4-Oxotetrahydrothiophene-3-carboxylate | Ethyl ester instead of methyl | Different reactivity profile due to ethyl group presence |
| Methyl 3-Oxotetrahydrothiophene-2-carboxylate | Carboxylate at the 2-position | Distinct biological activity due to altered functional groups |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Methyl 4-Oxotetrahydrothiophene-3-carboxylate, and how can purity be validated?
- Methodology : The compound is synthesized via chlorination of this compound using sulfuryl chloride in dichloromethane at 0°C. After quenching with saturated NaHCO₃, the organic layer is dried and purified via silica plug filtration with Et₂O. Purity is confirmed by ¹H/¹³C NMR, monitoring key signals: δH 8.72 (OH), 7.90 (ArH), 6.39 (ArH), and 3.92 (CH₃); δC 165.4 (C=O), 155.3 (C–O), and 51.8 (CH₃). Melting point analysis and HPLC can further validate purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic signals?
- Methodology :
- ¹H/¹³C NMR : Identifies functional groups (e.g., ester carbonyl at δC 165.4) and aromatic protons (δH 7.90 and 6.39 for thiophene ring).
- IR Spectroscopy : Confirms C=O (ester, ~1700 cm⁻¹) and hydroxyl (if present, ~3200–3600 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z 174.2 (calculated for C₆H₆O₃S).
Cross-referencing with crystallographic data (e.g., bond lengths/angles) ensures structural consistency .
Advanced Research Questions
Q. How can ring puckering parameters for the tetrahydrothiophene moiety be quantified, and what insights do they provide?
- Methodology : Use Cremer-Pople puckering coordinates to analyze nonplanar ring conformations. For crystallographic data, calculate out-of-plane displacements (zⱼ) relative to the mean ring plane. Software like WinGX ( ) or PLATON can compute parameters (e.g., total puckering amplitude, ). For example, a Å indicates significant puckering, which may influence reactivity or intermolecular interactions .
Q. How can discrepancies between spectroscopic and crystallographic data be resolved?
- Methodology :
Refinement Tools : Use SHELXL ( ) to refine X-ray structures, ensuring bond lengths/angles match theoretical values.
Hydrogen Bonding Analysis : Apply Etter’s graph-set notation ( ) to identify directional interactions (e.g., O–H⋯O) that may explain NMR chemical shifts or unexpected tautomerism.
DFT Calculations : Compare experimental NMR/IR data with computed spectra (e.g., Gaussian) to validate conformational models .
Q. What role do hydrogen-bonding networks play in the compound’s crystal packing, and how are they analyzed?
- Methodology :
- X-ray Diffraction : Determine crystal structure and identify intermolecular contacts (e.g., O–H⋯O or C–H⋯π) using ORTEP-3 ( ) for visualization.
- Graph-Set Analysis : Classify hydrogen-bonding motifs (e.g., rings) to predict stability and polymorphism. For example, strong OH⋯O bonds may lead to dimeric packing, affecting solubility .
Data Contradiction Analysis
Q. How should researchers address conflicting data between synthetic yields and computational reaction simulations?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in-situ NMR or HPLC to identify side reactions (e.g., over-chlorination).
- Computational Validation : Use DFT (e.g., Gaussian) to model transition states and compare activation energies with experimental yields. Adjust reaction conditions (e.g., temperature, stoichiometry) based on energy barriers .
Experimental Design Considerations
Q. What strategies optimize the scalability of this compound synthesis?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors to enhance heat transfer and reduce byproducts during chlorination.
- Purification : Replace silica plug filtration with recrystallization (e.g., using ethanol/water) for higher recovery rates in large batches .
Software and Tools
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
